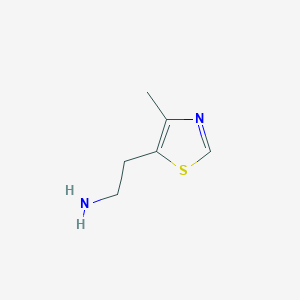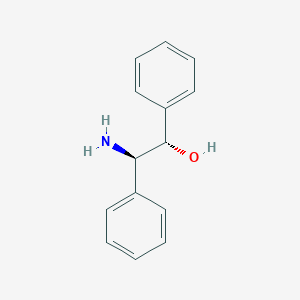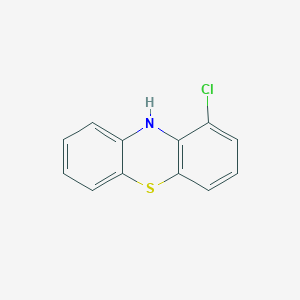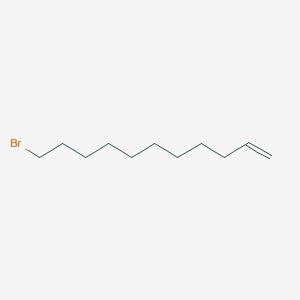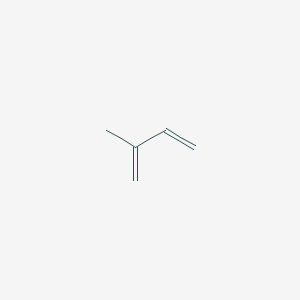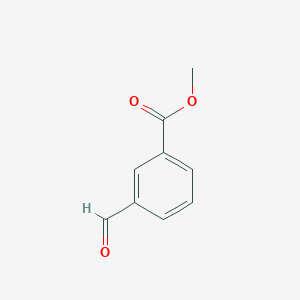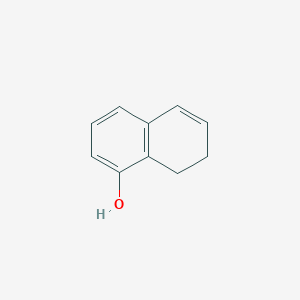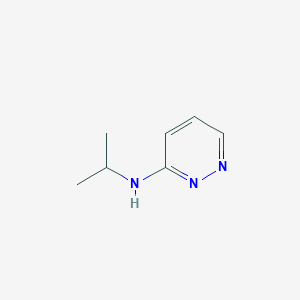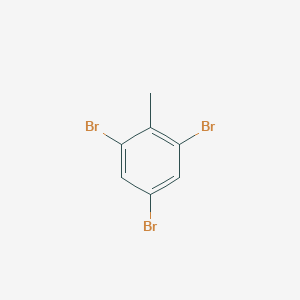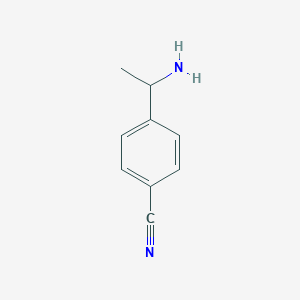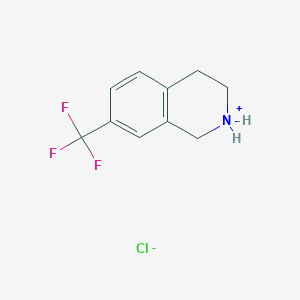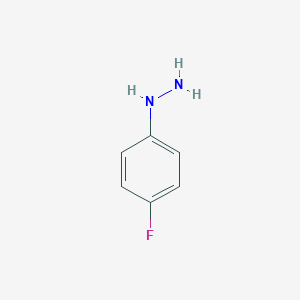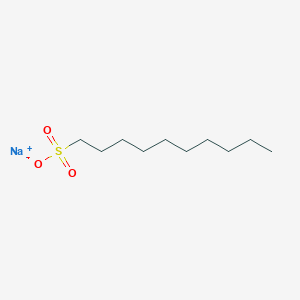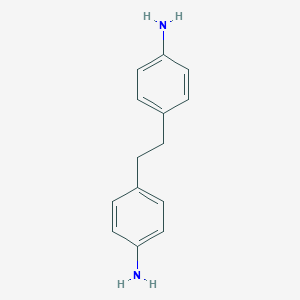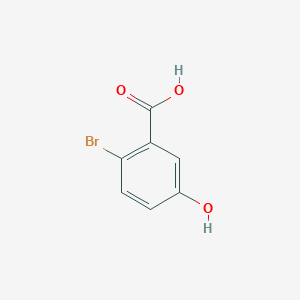
2-Bromo-5-hydroxybenzoic acid
Vue d'ensemble
Description
2-Bromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans as estrogen receptor agonists and antagonists .
Synthesis Analysis
The synthesis of 2-Bromo-5-hydroxybenzoic acid involves refluxing it with aluminum chloride in chlorobenzene for 2.5 hours . After cooling, the reaction solution is transferred to ice water and extracted three times with diethyl ether .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxybenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI key for this compound is HTCSAMJZDHWTKD-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . These compounds act as estrogen receptor agonists and antagonists, indicating potential anti-osteoporotic, anti-uterotropic, and anti-implantation activities .Physical And Chemical Properties Analysis
2-Bromo-5-hydroxybenzoic acid has a molecular weight of 217.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique
Antioxidant Properties
- Application Summary: Hydroxybenzoic acids, including 2-Bromo-5-hydroxybenzoic acid, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases.
- Methods of Application: These compounds are typically extracted from plants and fruits and can be incorporated into various products, including cosmetics, food, and pharmaceuticals .
- Results or Outcomes: The antioxidant properties of these compounds have been widely studied, and they have been found to be effective in neutralizing free radicals .
Antibacterial Properties
- Application Summary: Some hydroxybenzoic acids have been found to have antibacterial properties . This makes them useful in various applications where preventing bacterial growth is important.
- Methods of Application: These compounds can be bonded to fabrics to impart antibacterial properties .
- Results or Outcomes: Fabrics treated with these compounds have been found to effectively inhibit bacterial growth .
Synthesis of Dibenzopyranones and Dibenzopyrans
- Application Summary: 2-Bromo-5-Hydroxyphenylboronic Acid, which can be derived from 2-Bromo-5-hydroxybenzoic acid, is used in the synthesis of dibenzopyranones and dibenzopyrans . These compounds have shown estrogen receptor agonist and antagonist activities, which could be relevant for anti-osteoporotic, anti-uterotropic, and anti-implantation activities .
- Methods of Application: The specific methods of synthesis would depend on the desired dibenzopyranone or dibenzopyran compound. Typically, this would involve a series of organic reactions, including coupling reactions with boronic acids .
- Results or Outcomes: The resulting dibenzopyranones and dibenzopyrans have shown promising biological activities, including estrogen receptor agonist and antagonist activities .
Antibacterial Properties
- Application Summary: 5-Bromosalicylic acid, a derivative of 2-Bromo-5-hydroxybenzoic acid, can be bonded to fabrics to impart antibacterial properties .
- Methods of Application: The acid is typically applied to the fabric through a chemical bonding process .
- Results or Outcomes: Fabrics treated with 5-Bromosalicylic acid have been found to effectively inhibit bacterial growth .
Synthesis of Urolithin Derivatives
- Application Summary: 2-Bromo-5-methoxybenzoic acid, which is structurally similar to 2-Bromo-5-hydroxybenzoic acid, is suitable for use in the syntheses of urolithin derivatives .
- Methods of Application: The specific methods of synthesis would depend on the desired urolithin derivative. Typically, this would involve a series of organic reactions .
- Results or Outcomes: The resulting urolithin derivatives could have various biological activities, depending on their specific structures .
Safety Measures in Engineering Controls
- Application Summary: While not a direct application of the compound itself, 2-Bromo-5-hydroxybenzoic acid is often used in safety testing in engineering controls . These controls are designed to remove hazards or place barriers between the worker and the hazard .
- Methods of Application: The compound can be used in testing the effectiveness of these controls, such as ventilation systems, protective equipment, and safe work practices .
- Results or Outcomes: The results of these tests can help improve workplace safety by identifying and mitigating potential hazards .
Safety And Hazards
Safety data indicates that 2-Bromo-5-hydroxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
2-bromo-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSAMJZDHWTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482339 | |
| Record name | 2-Bromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxybenzoic acid | |
CAS RN |
58380-11-3 | |
| Record name | 2-Bromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

